(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol
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Overview
Description
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol, also known as MPD, is a chiral compound that has been widely studied for its potential applications in various scientific fields. MPD consists of a dithiolane ring with a pyrrolidine substituent and a hydroxyl group, making it a versatile molecule for various chemical reactions.
Scientific Research Applications
Neuroprotective Effects
The compound has been studied for its potential neuroprotective effects. A research study found that aminopyrrolidine-2R,4R-dicarboxylated, a similar compound, acts as a potent and selective agonist of metabotropic glutamate receptor subtypes mGlu2 and -3, which can protect neurons against excitotoxic degeneration (Battaglia et al., 1998).
Glycosidase Inhibition
Derivatives of the compound have shown inhibitory activities toward various glycosidases. Specifically, some derivatives have demonstrated selective inhibition of alpha-mannosidase, which is significant for understanding and potentially treating various biological processes (Popowycz et al., 2001).
Synthetic Chemistry Applications
The compound has been used in synthetic chemistry for the preparation of various bioactive molecules. For example, its derivatives have been synthesized for the selective preparation of neuronal nitric oxide synthase inhibitors (Xue et al., 2009).
properties
CAS RN |
121702-91-8 |
---|---|
Product Name |
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol |
Molecular Formula |
C8H15NOS2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
(3R,4R)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol |
InChI |
InChI=1S/C8H15NOS2/c1-9-4-2-3-6(9)8-7(10)5-11-12-8/h6-8,10H,2-5H2,1H3/t6-,7-,8-/m1/s1 |
InChI Key |
BHJXMJSQJLEOMC-BWZBUEFSSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1[C@@H]2[C@@H](CSS2)O |
SMILES |
CN1CCCC1C2C(CSS2)O |
Canonical SMILES |
CN1CCCC1C2C(CSS2)O |
Other CAS RN |
121702-91-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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